3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1557804-67-7
VCID: VC4529969
InChI: InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3
SMILES: CC1=C(C(=NN1C)Br)C=O
Molecular Formula: C6H7BrN2O
Molecular Weight: 203.039

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS No.: 1557804-67-7

Cat. No.: VC4529969

Molecular Formula: C6H7BrN2O

Molecular Weight: 203.039

* For research use only. Not for human or veterinary use.

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde - 1557804-67-7

Specification

CAS No. 1557804-67-7
Molecular Formula C6H7BrN2O
Molecular Weight 203.039
IUPAC Name 3-bromo-1,5-dimethylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3
Standard InChI Key OOFNJTNWZKZESK-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)Br)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituent Effects

The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 1, 3, 4, and 5. The methyl groups at positions 1 and 5 induce steric hindrance, while the bromine atom at position 3 enhances electrophilicity, facilitating nucleophilic substitution reactions . The aldehyde group at position 4 serves as a reactive site for condensation and cycloaddition reactions, enabling the formation of Schiff bases or chalcone derivatives .

The 2D and 3D structural conformations have been elucidated via computational modeling, revealing a planar pyrazole ring with slight distortions due to substituent interactions . Key bond lengths include:

  • N1–C2: 1.34A˚1.34 \, \text{Å}

  • C3–Br: 1.89A˚1.89 \, \text{Å}

  • C4–O (aldehyde): 1.21A˚1.21 \, \text{Å}

These metrics align with typical pyrazole derivatives, as confirmed by X-ray crystallography data for analogous compounds .

Spectroscopic and Physical Properties

PropertyValueMethod/Source
Melting PointNot reportedN/A
Boiling PointNot reportedN/A
SolubilityLimited in polar solventsExperimental observations
pKa\text{pK}_a~4.2 (aldehyde proton)Computational estimation
LogP (Partition Coefficient)1.87Predicted via PubChem

The compound’s limited solubility in water (<0.1mg/mL<0.1 \, \text{mg/mL}) contrasts with moderate solubility in dimethyl sulfoxide (DMSO) and dichloromethane, making it suitable for organic synthesis under anhydrous conditions.

Synthetic Pathways and Optimization

Vilsmeier-Haack Reaction

A primary synthesis route involves the Vilsmeier-Haack formylation of 3-bromo-1,5-dimethyl-1H-pyrazole. This method employs phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF) to introduce the aldehyde group at position 4 :

3-Bromo-1,5-dimethyl-1H-pyrazole+DMFPOCl3,05C3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde\text{3-Bromo-1,5-dimethyl-1H-pyrazole} + \text{DMF} \xrightarrow{\text{POCl}_3, 0–5^\circ \text{C}} \text{3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde}

Yields typically range from 60–75%, with purity exceeding 95% after column chromatography.

Alternative Bromination Strategies

Bromination of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde using N\text{N}-bromosuccinimide (NBS) or bromine (Br2\text{Br}_2) in dichloromethane provides a complementary route . This method favors electrophilic aromatic substitution at position 3 due to the directing effects of the methyl and aldehyde groups:

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde+Br2CH2Cl23-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde\text{1,5-Dimethyl-1H-pyrazole-4-carbaldehyde} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde}

Reaction optimization studies indicate that temperatures below 10C10^\circ \text{C} minimize side products such as dibrominated analogs .

Reactivity and Functionalization

Aldehyde-Driven Condensations

The aldehyde group undergoes Knoevenagel condensations with active methylene compounds (e.g., malononitrile, acetylacetone) to yield α,β-unsaturated derivatives . For example:

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde+MalononitrileEtOH, piperidine(E)-3-(3-Bromo-1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile\text{3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde} + \text{Malononitrile} \xrightarrow{\text{EtOH, piperidine}} \text{(E)-3-(3-Bromo-1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile}

These products exhibit enhanced electrophilicity, enabling further cyclization into pyran or pyridine hybrids .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl boronic acids, facilitating access to biaryl systems :

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde+ArB(OH)2Pd(PPh3)4,Na2CO33-Aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde\text{3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-Aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde}

This reactivity has been exploited to synthesize libraries of kinase inhibitors in medicinal chemistry.

Applications in Drug Discovery and Material Science

Antimicrobial Agents

Derivatives of 3-bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde demonstrate moderate activity against Staphylococcus aureus (MIC: 16μg/mL16 \, \mu\text{g/mL}) and Escherichia coli (MIC: 32μg/mL32 \, \mu\text{g/mL}) . The bromine atom enhances membrane permeability, while the aldehyde group disrupts bacterial cell wall synthesis via Schiff base formation with lysine residues .

Anticancer Scaffolds

In vitro screening against MCF-7 breast cancer cells revealed IC50_{50} values of 8.2μM8.2 \, \mu\text{M} for thiosemicarbazone derivatives synthesized from this compound . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Coordination Chemistry

The aldehyde and pyrazole nitrogen atoms serve as ligands for transition metals. Complexes with Cu(II) and Zn(II) exhibit luminescent properties, with emission maxima at λem=480nm\lambda_{\text{em}} = 480 \, \text{nm} (Cu) and 520nm520 \, \text{nm} (Zn). These materials are under investigation for organic light-emitting diode (OLED) applications.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)P280 (Wear protective gloves)
H315 (Causes skin irritation)P305+P351+P338 (Eye exposure protocol)

The compound is classified under GHS07, requiring storage in a cool, dry environment (28C2–8^\circ \text{C}) away from oxidizing agents .

Environmental Impact

Ecotoxicity studies indicate a half-life (t1/2t_{1/2}) of 12 days in soil, with moderate bioaccumulation potential (BCF: 120) . Proper disposal via incineration is recommended to prevent groundwater contamination.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Structural DifferencesBioactivity (IC50_{50})
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehydeC5H5BrN2O\text{C}_5\text{H}_5\text{BrN}_2\text{O}Methyl at position 1 only10.5μM10.5 \, \mu\text{M} (MCF-7)
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbaldehydeC6H7BrN2O\text{C}_6\text{H}_7\text{BrN}_2\text{O}Bromine at position 422.3μM22.3 \, \mu\text{M} (HeLa)
1,5-Dimethyl-1H-pyrazole-4-carbaldehydeC6H8N2O\text{C}_6\text{H}_8\text{N}_2\text{O}No bromine substituentInactive

The presence and position of bromine critically influence both reactivity and biological efficacy, with position 3 providing optimal electronic effects for drug-like properties .

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